4,4'-[(4-Amino-1,3-phenylene)bis(oxy)]diphenol
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Overview
Description
4,4’-[(4-Amino-1,3-phenylene)bis(oxy)]diphenol is an organic compound known for its unique structure, which includes two phenol groups connected by an amino-substituted phenylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(4-Amino-1,3-phenylene)bis(oxy)]diphenol typically involves the reaction of 4-nitrophenol with 4-aminophenol in the presence of a suitable catalyst. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the nitro group is replaced by the amino group under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as purification and crystallization to ensure the compound’s purity and quality. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4,4’-[(4-Amino-1,3-phenylene)bis(oxy)]diphenol undergoes various chemical reactions, including:
Oxidation: The phenol groups can be oxidized to quinones under specific conditions.
Reduction: The amino groups can be reduced to form corresponding amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to ensure high efficiency .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol groups can lead to the formation of quinones, while substitution reactions can yield various derivatives with different functional groups .
Scientific Research Applications
4,4’-[(4-Amino-1,3-phenylene)bis(oxy)]diphenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 4,4’-[(4-Amino-1,3-phenylene)bis(oxy)]diphenol involves its interaction with various molecular targets. The phenol and amino groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert specific effects .
Comparison with Similar Compounds
Similar Compounds
4,4’-Bis(3-aminophenoxy)diphenyl sulfone: Similar in structure but contains a sulfone group instead of a phenylene bridge.
1,3-Bis(4-aminophenoxy)benzene: Contains a similar phenylene bridge but with different substitution patterns.
4,4’-Bis(4-aminophenoxy)phenyl sulfone: Another related compound with a sulfone group.
Uniqueness
4,4’-[(4-Amino-1,3-phenylene)bis(oxy)]diphenol is unique due to its specific arrangement of phenol and amino groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in materials science and organic synthesis .
Properties
CAS No. |
143131-44-6 |
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Molecular Formula |
C18H15NO4 |
Molecular Weight |
309.3 g/mol |
IUPAC Name |
4-[4-amino-3-(4-hydroxyphenoxy)phenoxy]phenol |
InChI |
InChI=1S/C18H15NO4/c19-17-10-9-16(22-14-5-1-12(20)2-6-14)11-18(17)23-15-7-3-13(21)4-8-15/h1-11,20-21H,19H2 |
InChI Key |
JEMUPNBNUGDVGW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1O)OC2=CC(=C(C=C2)N)OC3=CC=C(C=C3)O |
Origin of Product |
United States |
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